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Compound of Interest

Compound Name: Tetrabutylammonium Perrhenate

Cat. No.: B107850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR)

spectrum of tetrabutylammonium perrhenate, [(CH₃CH₂CH₂CH₂)₄N][ReO₄]. The document

details the characteristic vibrational modes of the constituent ions, presents a composite view

of the expected spectrum, and outlines a standard experimental protocol for spectral

acquisition. This information is crucial for the identification, characterization, and quality control

of this compound in research and development settings, particularly in the synthesis of

radiopharmaceuticals and other specialized chemical applications.

Molecular Structure and Vibrational Spectroscopy
Tetrabutylammonium perrhenate is an ionic compound composed of a tetrabutylammonium

cation (TBA⁺) and a perrhenate anion (ReO₄⁻). Its FT-IR spectrum is a superposition of the

vibrational modes of these two ions. The large, non-polar TBA⁺ cation exhibits characteristic

hydrocarbon stretches and bends, while the tetrahedral perrhenate anion displays vibrations

associated with the Re-O bonds.

Data Presentation: Vibrational Band Assignments
The following tables summarize the expected FT-IR vibrational frequencies and their

assignments for tetrabutylammonium perrhenate. The data is compiled from spectroscopic

studies of tetrabutylammonium salts and various perrhenate compounds.
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Table 1: Vibrational Modes of the Tetrabutylammonium (TBA⁺) Cation

Frequency Range (cm⁻¹) Assignment
Description of Vibrational
Mode

2965 - 2955 ν_as(CH₃)
Asymmetric C-H stretching in

methyl groups

2940 - 2930 ν_as(CH₂)
Asymmetric C-H stretching in

methylene groups

2880 - 2870 ν_s(CH₃)
Symmetric C-H stretching in

methyl groups

2865 - 2855 ν_s(CH₂)
Symmetric C-H stretching in

methylene groups

1490 - 1470 δ_as(CH₃)
Asymmetric C-H bending in

methyl groups

1470 - 1450 δ(CH₂)
Scissoring/bending in

methylene groups

1385 - 1375 δ_s(CH₃)

Symmetric C-H bending

(umbrella mode) in methyl

groups

1118 - 1100 ν(C-C) C-C bond stretching

900 - 880 ν(C-N) C-N bond stretching

Table 2: Vibrational Modes of the Perrhenate (ReO₄⁻) Anion

The perrhenate anion has a tetrahedral geometry and its vibrational modes are well-

characterized. The most intense and diagnostically significant band is the asymmetric Re-O

stretching vibration.
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Frequency Range (cm⁻¹) Assignment
Description of Vibrational
Mode

930 - 890 ν_as(Re-O)
Asymmetric Re-O stretching[1]

[2]

345 - 330 δ(O-Re-O) O-Re-O bending[1]

Note: The symmetric Re-O stretching mode (ν_s) is typically weak in the infrared spectrum but

strong in the Raman spectrum. Some studies of solid-state perrhenates show multiple bands in

the Re-O stretching region due to crystal lattice effects.[1]

Experimental Protocol: Acquiring the FT-IR
Spectrum
This section details a standard procedure for obtaining the FT-IR spectrum of solid

tetrabutylammonium perrhenate using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

Tetrabutylammonium perrhenate sample

FT-IR grade potassium bromide (KBr), desiccated

Agate mortar and pestle

Hydraulic press with pellet die

FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride

(MCT) detector

Spatula

Analytical balance

3.2. Sample Preparation (KBr Pellet Method)
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Grinding: Weigh approximately 1-2 mg of the tetrabutylammonium perrhenate sample and

100-200 mg of dry KBr. Grind the KBr in the agate mortar to a fine powder.

Mixing: Add the tetrabutylammonium perrhenate to the KBr in the mortar and mix

thoroughly by grinding until a homogeneous mixture is obtained.

Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and

apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent

pellet.

Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FT-IR spectrometer.

3.3. Spectral Acquisition

Background Scan: With the sample chamber empty, perform a background scan to record

the spectrum of the ambient atmosphere (H₂O and CO₂).

Sample Scan: Place the sample holder with the KBr pellet into the spectrometer and acquire

the sample spectrum.

Data Parameters: A typical measurement would involve co-adding 16 to 64 scans in the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The spectrometer software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Visualization of Methodologies
Diagram 1: Experimental Workflow for FT-IR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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